

# N-Nitrosodicyclohexylamine Carcinogenicity: An Evidence-Based Comparison

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## Compound of Interest

Compound Name: *N*-Nitrosodicyclohexylamine

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This guide provides a comparative overview of the carcinogenic potential of **N-Nitrosodicyclohexylamine** (NDCHA), contextualized with data from related nitrosamine compounds. While a specific carcinogenicity classification from the International Agency for Research on Cancer (IARC) for NDCHA is not available, this document compiles relevant data to inform risk assessment and future research. Many nitrosamines are recognized as potent carcinogens, and several are listed under California's Proposition 65.

## Comparative Carcinogenicity Data

The following table summarizes the available data for NDCHA and compares it with other nitrosamines that have been evaluated by IARC. This allows for an indirect assessment of its potential risk based on the broader class of N-nitroso compounds.

Compound	IARC Classification	Key Experimental Evidence
N-Nitrosodicyclohexylamine (NDCHA)	Not Classified	- Precursor (Dicyclohexylamine x nitrite) is an "experimental equivocal tumorigenic agent" (NTP).[1] - Weakly genotoxic in an in vitro micronucleus test with human lymphocytes.[1] - Negative in the Ames test (TA98, TA100, TA1535), inconclusive with TA104.[1]
N-Nitrosodimethylamine (NDMA)	Group 2A (Probably carcinogenic to humans)[2]	- Carcinogenic in multiple animal models, inducing tumors in the liver, kidney, and respiratory tract.[3][4] - Genotoxic and mutagenic in various in vivo and in vitro test systems.[5]
N-Nitrosodiethylamine (NDEA)	Group 2A (Probably carcinogenic to humans)[2]	- Induces tumors in several animal species, primarily affecting the liver, respiratory tract, kidney, and upper digestive tract.[4] - Epidemiological studies suggest a potential link to pancreatic cancer in humans. [3]
N-Nitrosodibutylamine (NDBA)	Group 2B (Possibly carcinogenic to humans)[2]	- A potent urinary bladder carcinogen in mice, rats, hamsters, and guinea pigs.[6]

## Experimental Protocols

The assessment of NDCHA's genotoxic potential involved the following methodologies:

## 1. Ames Test (Bacterial Reverse Mutation Assay)

- Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Strains Used: TA98, TA100, TA1535, and TA104.[1]
- Metabolic Activation: The test was conducted with and without an exogenous metabolic activation system (S9 fraction) derived from the livers of rats induced with Aroclor-1254, beta-naphthoflavone/phenobarbital, and pyrazole.[1]
- Procedure: The synthesized and purified NDCHA (purity >97%) was plated at various concentrations with the bacterial strains in the presence or absence of the S9 mix.[1] The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted after incubation.
- Results: NDCHA was found to be negative in strains TA98, TA100, and TA1535. An inconclusive result was observed with TA104, where microcolony induction occurred at doses higher than 250 micrograms/plate.[1]

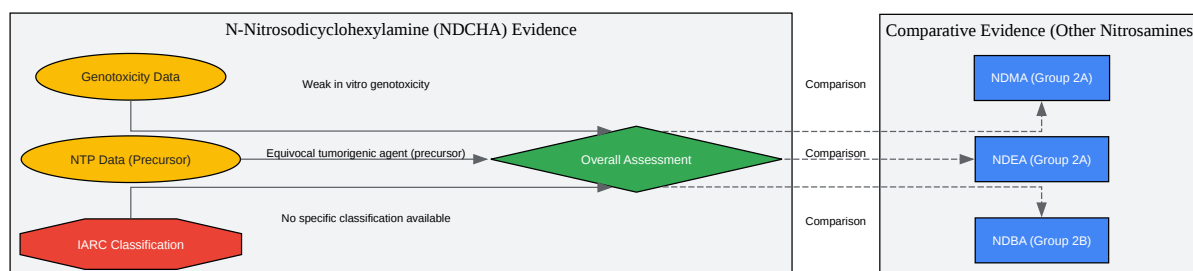
## 2. In Vitro Cytokinesis-Block Micronucleus Assay

- Purpose: To detect chromosomal damage or aneuploidy by identifying micronuclei in cultured human lymphocytes.
- Cell System: Isolated human lymphocytes.[1]
- Procedure: Lymphocytes were exposed to NDCHA at concentrations ranging from 15 to 100 micrograms/ml.[1] Cytochalasin B was used to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.
- Results: NDCHA induced a significant increase in micronuclei at non-toxic concentrations in four out of six experiments, indicating a weak genotoxic effect.[1]

# Logical Framework for Carcinogenicity Assessment

The following diagram illustrates the logical flow of evidence used in assessing the carcinogenic potential of **N-Nitrosodicyclohexylamine**, highlighting the absence of a definitive

IARC classification and reliance on precursor data and in vitro genotoxicity studies.



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Caption: Logical flow of evidence for NDCHA carcinogenicity assessment.

In conclusion, while **N-Nitrosodicyclohexylamine** lacks a formal IARC carcinogenicity classification, the available data from its precursor and in vitro genotoxicity studies suggest a potential for concern that warrants further investigation. The known carcinogenicity of other nitrosamines underscores the importance of a cautious approach to this compound.

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